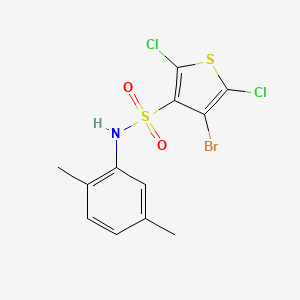![molecular formula C13H12N6O2 B14174820 N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 923284-02-0](/img/structure/B14174820.png)
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the 4-Nitrophenyl Group:
Attachment of the Ethylamine Side Chain: The final step involves the attachment of the ethylamine side chain to the pyrazolo[4,3-d]pyrimidine core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological or chemical properties .
Aplicaciones Científicas De Investigación
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industrial Applications: It can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
923284-02-0 |
|---|---|
Fórmula molecular |
C13H12N6O2 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
N-[2-(4-nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H12N6O2/c20-19(21)10-3-1-9(2-4-10)5-6-14-13-12-11(7-17-18-12)15-8-16-13/h1-4,7-8H,5-6H2,(H,17,18)(H,14,15,16) |
Clave InChI |
OALCAPYKDUYUGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC2=NC=NC3=C2NN=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
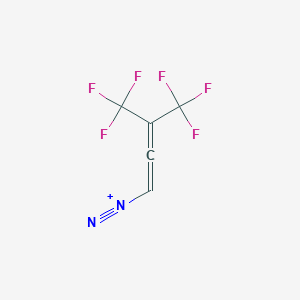
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
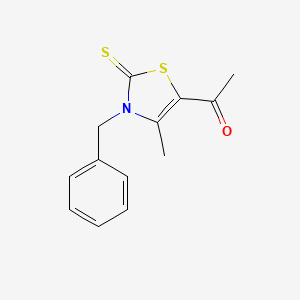
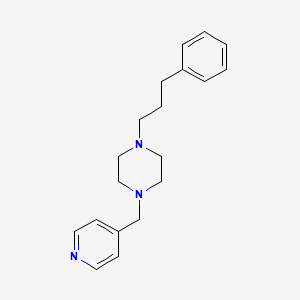
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
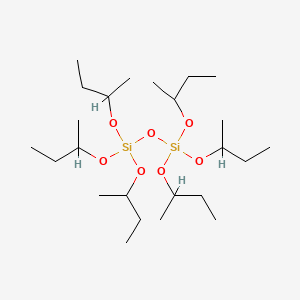
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
